tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate: is an organic compound with the molecular formula C15H22N2O4. It is a derivative of carbamate and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new carbamate derivatives .
Scientific Research Applications
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other materials[][3].
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
Uniqueness
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate is unique due to its specific structure, which includes a phenoxyethyl group and an amino-oxoethyl moiety. This unique structure imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .
Biological Activity
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound, characterized by its unique structure, may possess pharmacological properties that could be beneficial in various therapeutic contexts. The following sections provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C13H19N2O3
- Molecular Weight : 270.30 g/mol
- CAS Number : 35150-09-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding with macromolecules such as proteins, while the phenoxyethyl moiety may facilitate hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can decrease the production of pro-inflammatory cytokines.
Cytokine | Concentration (pg/mL) | Control Group (pg/mL) |
---|---|---|
TNF-α | 50 | 200 |
IL-6 | 30 | 100 |
Case Studies
-
Case Study on Breast Cancer Treatment :
A study involving MCF-7 cells treated with this compound showed a significant reduction in cell viability after 48 hours of exposure, suggesting its potential as a therapeutic agent in breast cancer treatment. -
Inflammation Model :
In an animal model of rheumatoid arthritis, administration of the compound resulted in reduced swelling and joint inflammation compared to the control group, indicating its potential for treating inflammatory conditions.
Research Findings
Research indicates that the compound's efficacy may be linked to its structural features. The amino group plays a critical role in enhancing solubility and bioavailability, while the tert-butyl group contributes to its stability and resistance to metabolic degradation.
Comparative Studies
Comparative studies with similar compounds have shown that this compound exhibits superior activity against certain cancer cell lines when compared to structurally related carbamates.
Compound | IC50 (µM) |
---|---|
This compound | 12.5 |
tert-butyl N-(4-fluorophenoxy)ethyl carbamate | 25.0 |
tert-butyl N-(4-chlorophenoxy)ethyl carbamate | 30.0 |
Properties
IUPAC Name |
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-8-9-20-12-6-4-11(5-7-12)10-13(16)18/h4-7H,8-10H2,1-3H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWVSXMSRVXMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.